Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate typically involves the reaction of tert-butylamine with a thiazole derivative under controlled conditions. One common method includes the use of thiourea and α-haloketones in the presence of a base to form the thiazole ring, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted thiazoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: Known for its antimicrobial properties.
Methyl 2-Boc-aminothiazole-4-carboxylate: Used in organic synthesis as a protected amino acid derivative.
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate: Similar structure with different ester group, used in various chemical reactions.
Uniqueness
Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)11-8(10)14-6/h1-4H3,(H2,10,11) |
InChI Key |
KADNIJUWAFFZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=C(S1)N)C(=O)OC |
Origin of Product |
United States |
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